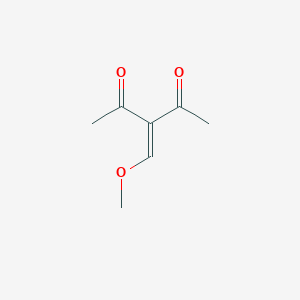

2,4-Pentanedione, 3-(methoxymethylene)-

Description

Contextual Significance of β-Keto Enaminone Derivatives in Modern Chemical Research

β-Keto enaminone derivatives, also known as β-enaminones, are a highly significant class of compounds in modern chemical research due to their remarkable versatility as synthetic intermediates. acgpubs.org These compounds are characterized by a conjugated system comprising a carbonyl group and an enamine functionality, which allows them to act as both electrophiles and nucleophiles. acgpubs.org This dual reactivity makes them powerful synthons for the construction of a wide array of complex molecules, particularly heterocyclic compounds. acgpubs.orgijpras.com

The applications of β-enaminones are extensive, particularly in the synthesis of bioactive heterocycles which form the core structure of many pharmaceutical agents. acgpubs.orgresearchgate.net They serve as precursors for the synthesis of pyrazoles, quinolines, isoxazoles, pyridinones, and various other nitrogen-containing ring systems. acgpubs.orgijpras.com The ability to readily construct these heterocyclic scaffolds is of paramount importance in medicinal chemistry and drug discovery. Furthermore, β-enaminones are intermediates in the synthesis of β-amino acids, γ-amino alcohols, and various alkaloids. acgpubs.org The development of efficient and environmentally friendly methods for the synthesis of β-enaminones, often employing catalysts like gold(III), bismuth(III) trifluoroacetate, or cerium chloride, highlights their ongoing importance in organic synthesis. acgpubs.org

Foundational Principles Governing Reactivity of 3-Substituted 2,4-Pentanediones

The reactivity of 3-substituted 2,4-pentanediones is fundamentally governed by the electronic and steric nature of the substituent at the 3-position (the α-carbon). This substituent significantly influences the keto-enol tautomerism inherent to β-dicarbonyl compounds. The equilibrium between the diketo form and the various enol forms is a critical determinant of the molecule's reaction pathways.

The α-carbon of a 2,4-pentanedione is nucleophilic and can be readily alkylated or acylated. The introduction of a substituent at this position, such as the methoxymethylene group in 2,4-Pentanedione, 3-(methoxymethylene)-, modifies this reactivity. Electron-withdrawing groups can increase the acidity of the remaining α-proton (if any), while bulky substituents can sterically hinder reactions at the α-carbon and the adjacent carbonyl groups.

In the case of 2,4-Pentanedione, 3-(methoxymethylene)-, the methoxymethylene group introduces an enol ether functionality. This creates a polarized π-system, making the β-carbon susceptible to nucleophilic attack, a characteristic reaction of enaminones and related structures. The molecule can participate in cycloaddition reactions and serve as a 1,3-dielectrophile. The specific nature of the 3-substituent dictates the regioselectivity of reactions, such as in allylation, where the choice of catalyst and reaction conditions can direct the outcome. nih.gov The ability to precisely control these reactions makes 3-substituted 2,4-pentanediones valuable and versatile intermediates in targeted organic synthesis. unirioja.es

Table 2: Research Findings on the Synthesis of β-Enaminones

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Bismuth (III) trifluoroacetate | 1,3-Dicarbonyl compounds and amines | Water | 63-98 | acgpubs.org |

| Cerium chloride hepta hydrate (B1144303) | 1,3-Dicarbonyl compounds and primary amines | Ionic liquids, mild conditions | >70 | acgpubs.org |

| Lanthanum trichloride (B1173362) hepta hydrate | β-Keto carbonyl compounds and various amines | Methylene (B1212753) dichloride, room temperature | 85-93 | acgpubs.org |

| Ceric ammonium (B1175870) nitrate | 1,3-Dicarbonyl compounds and activated amines | - | 70-93 | acgpubs.org |

| Gold (III) catalyst | 1,3-Dicarbonyl compounds and ammonia/amines | Environmental friendly conditions | 61-98 | acgpubs.org |

Structure

3D Structure

Properties

CAS No. |

71043-35-1 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

3-(methoxymethylidene)pentane-2,4-dione |

InChI |

InChI=1S/C7H10O3/c1-5(8)7(4-10-3)6(2)9/h4H,1-3H3 |

InChI Key |

JVJUIMLDVRHIOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=COC)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Pentanedione, 3 Methoxymethylene

Established Preparative Routes

The primary and most established method for the preparation of 2,4-Pentanedione, 3-(methoxymethylene)- involves the reaction of readily available starting materials, acetylacetone (B45752), with a formylating agent.

Reaction of Acetylacetone with Trimethyl Orthoformate and Acetic Anhydride (B1165640)

A widely utilized synthetic route involves the reaction of acetylacetone with trimethyl orthoformate in the presence of acetic anhydride. This method provides a direct pathway to introduce the methoxymethylene group onto the acetylacetone backbone.

This reaction is typically carried out by heating the reactants together. The acetic anhydride acts as a dehydrating agent and facilitates the reaction.

The efficiency of the synthesis of 2,4-Pentanedione, 3-(methoxymethylene)- is highly dependent on the reaction conditions and the stoichiometry of the reagents. While specific optimization data for this exact compound is not extensively published, principles from analogous reactions can be applied for enhanced yields.

A similar reaction for the synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-ketone suggests that the molar ratio of the active methylene (B1212753) compound to acetic anhydride and trimethyl orthoformate is a critical parameter. acs.orgasianpubs.org For that synthesis, a molar ratio of the starting material to acetic anhydride to trimethyl orthoformate of 1:2.0-2.4:1.0-1.2 was found to be effective, achieving yields of over 90%. acs.orgasianpubs.org

For the synthesis of the analogous compound, 3-ethoxymethylene-2,4-pentanedione, a molar ratio of acetylacetone to triethyl orthoformate of 1:3 was used, with the reaction being heated to boiling. This process resulted in a yield of 91%.

Based on these analogous systems, a systematic variation of the molar ratios of acetylacetone, trimethyl orthoformate, and acetic anhydride, along with the reaction temperature and time, would be necessary to determine the optimal conditions for the synthesis of 2,4-Pentanedione, 3-(methoxymethylene)-. The use of a slight excess of the orthoformate and acetic anhydride is generally preferred to drive the reaction to completion.

| Parameter | Range to be Investigated | Rationale for Investigation |

|---|---|---|

| Molar Ratio (Acetylacetone:Trimethyl Orthoformate) | 1:1 to 1:5 | To ensure complete reaction of the acetylacetone. |

| Molar Ratio (Acetylacetone:Acetic Anhydride) | 1:1 to 1:3 | To effectively remove water and drive the equilibrium. |

| Temperature (°C) | 80 - 140 | To find the optimal balance between reaction rate and prevention of side reactions. |

| Reaction Time (hours) | 1 - 8 | To determine the point of maximum conversion without product degradation. |

The introduction of the methoxymethylene group onto the acetylacetone molecule is believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction. organic-chemistry.orgchemeurope.comwikipedia.orgchemistrysteps.comyoutube.com Although the classic Vilsmeier-Haack reaction utilizes a substituted amide and phosphorus oxychloride to form the Vilsmeier reagent, a similar electrophilic species can be generated from trimethyl orthoformate and acetic anhydride.

The proposed mechanism involves the following key steps:

Formation of the Electrophile: Acetic anhydride activates the trimethyl orthoformate, leading to the formation of a highly electrophilic dimethoxycarbenium ion ([HC(OCH3)2]+).

Nucleophilic Attack: The enol form of acetylacetone, which is the predominant tautomer, acts as a nucleophile and attacks the electrophilic carbon of the dimethoxycarbenium ion.

Elimination: Subsequent elimination of a molecule of methanol (B129727) leads to the formation of the stable, conjugated product, 2,4-Pentanedione, 3-(methoxymethylene)-.

The acidity of the α-hydrogens in β-dicarbonyl compounds like acetylacetone makes them readily available for such electrophilic substitution reactions. pressbooks.pub

Comparative Analysis with Analogous Compound Syntheses

The synthesis of 2,4-Pentanedione, 3-(methoxymethylene)- can be compared with the preparation of other 3-substituted pentane-2,4-diones and related enol ethers of β-dicarbonyl compounds.

A closely related synthesis is that of 3-ethoxymethylene-2,4-pentanedione . This compound is prepared using triethyl orthoformate instead of trimethyl orthoformate. The reaction conditions are similar, involving heating the mixture of acetylacetone, triethyl orthoformate, and a small amount of acetic anhydride. The yield for this reaction is reported to be high, around 91%. This indicates that the choice of the orthoformate (methyl or ethyl) does not significantly alter the course of the reaction but determines the nature of the alkoxy group in the final product.

Another method for introducing a formyl group onto an active methylene compound is the use of dimethylformamide dimethyl acetal (B89532) (DMFDMA) . chemicalbook.comscirp.org DMFDMA is a powerful reagent that can react with 1,3-dicarbonyl compounds to form enamines. scirp.org While this would lead to a dimethylaminomethylene derivative rather than a methoxymethylene one, it represents an alternative strategy for the functionalization of the 3-position of acetylacetone.

The synthesis of 3-methylpentane-2,4-dione provides a different perspective on the reactivity of acetylacetone. orgsyn.org In this case, the enolate of acetylacetone is generated using a base like potassium carbonate and then reacted with an alkylating agent such as methyl iodide. This C-alkylation reaction highlights the nucleophilic character of the central carbon of acetylacetone and contrasts with the electrophilic substitution mechanism discussed for the methoxymethylene group introduction.

| Target Compound | Key Reagents | Reaction Type | Reported Yield |

|---|---|---|---|

| 2,4-Pentanedione, 3-(methoxymethylene)- | Acetylacetone, Trimethyl Orthoformate, Acetic Anhydride | Electrophilic Substitution | High (inferred from analogs) |

| 3-Ethoxymethylene-2,4-pentanedione | Acetylacetone, Triethyl Orthoformate, Acetic Anhydride | Electrophilic Substitution | 91% |

| 3-(Dimethylaminomethylene)-2,4-pentanedione | Acetylacetone, Dimethylformamide Dimethyl Acetal | Condensation | High |

| 3-Methylpentane-2,4-dione | Acetylacetone, Methyl Iodide, Potassium Carbonate | Nucleophilic Substitution (C-alkylation) | 75-77% orgsyn.org |

This comparative analysis demonstrates the versatility of acetylacetone as a starting material and the different synthetic strategies that can be employed to introduce various substituents at its central carbon atom. The choice of reagents and reaction conditions dictates the type of transformation, whether it be an electrophilic substitution to form an enol ether or a nucleophilic substitution to form a C-alkylated product.

Chemical Reactivity and Mechanistic Investigations of 2,4 Pentanedione, 3 Methoxymethylene

Electrophilic Characteristics and General Reactivity Patterns

2,4-Pentanedione, 3-(methoxymethylene)- possesses significant electrophilic character, primarily centered on the carbon atoms of the dicarbonyl unit and the β-carbon of the methoxymethylene group. The two electron-withdrawing acetyl groups enhance the acidity of the α-hydrogen in the parent 2,4-pentanedione, and while this position is substituted in the title compound, their electronic influence remains. This inductive effect, coupled with the resonance delocalization of the π-electrons across the conjugated system, renders the β-carbon of the enol ether susceptible to nucleophilic attack.

The general reactivity of 2,4-pentanedione, 3-(methoxymethylene)- is characterized by its participation in reactions typical of β-dicarbonyl compounds and enol ethers. It can undergo nucleophilic addition at the carbonyl groups, as well as substitution at the β-position of the methoxymethylene moiety, where the methoxy (B1213986) group can act as a leaving group. The presence of multiple reactive sites allows for the construction of a variety of carbocyclic and heterocyclic structures.

Nucleophilic Addition Reactions

The reaction of 2,4-pentanedione, 3-(methoxymethylene)- with primary amines provides a straightforward route to the synthesis of Schiff base derivatives. In these reactions, the primary amine acts as a nucleophile, attacking one of the carbonyl carbons. This is followed by dehydration to form a C=N bond. More commonly, the reaction proceeds via a nucleophilic attack on the β-carbon of the methoxymethylene group, leading to the displacement of the methoxy group and the formation of an enamine. These enamines often exist in tautomeric equilibrium with their imine counterparts and are stabilized by intramolecular hydrogen bonding. The general reaction is analogous to the formation of enamines from 3-formylacetylacetone (B1258551) and primary amines. nih.govmasterorganicchemistry.com

The resulting Schiff bases, particularly those derived from functionalized amines, are valuable ligands in coordination chemistry and can serve as intermediates in the synthesis of more complex molecules.

Table 1: Examples of Schiff Bases from Related 3-Substituted 2,4-Pentanediones

| Amine Reactant | 3-Substituted 2,4-Pentanedione | Resulting Schiff Base Type | Reference |

| Benzylamine | 3-Formylacetylacetone | 3-[(Benzylamino)methylidene]pentane-2,4-dione | masterorganicchemistry.com |

| tert-Butylamine | 3-Formylacetylacetone | 3-[(tert-Butylamino)methylidene]pentane-2,4-dione | masterorganicchemistry.com |

| (S)-Methylbenzylamine | 3-Formylacetylacetone | 3-{[(S)-Benzyl(methyl)amino]methylidene}pentane-2,4-dione | masterorganicchemistry.com |

| o-Aminobenzoic acid | 3-Formylacetylacetone | 3-[(2-Carboxyphenylamino)methylidene]pentane-2,4-dione | nih.gov |

| m-Aminobenzoic acid | 3-Formylacetylacetone | 3-[(3-Carboxyphenylamino)methylidene]pentane-2,4-dione | nih.gov |

| p-Aminobenzoic acid | 3-Formylacetylacetone | 3-[(4-Carboxyphenylamino)methylidene]pentane-2,4-dione | nih.gov |

The reaction of 2,4-pentanedione, 3-(methoxymethylene)- with aroylhydrazines is a significant transformation that leads to the regioselective synthesis of N-Aroyl-4-acetyl-1H-pyrazoles. This reaction is a variation of the Knorr pyrazole (B372694) synthesis, which traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). chegg.com In this case, the enol ether functionality of 2,4-pentanedione, 3-(methoxymethylene)- directs the cyclization to afford a single regioisomer. The reaction of related 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones with hydrazines also shows high regioselectivity in pyrazole formation. researchgate.net

The mechanism for the formation of N-Aroyl-4-acetyl-1H-pyrazoles from 2,4-pentanedione, 3-(methoxymethylene)- and an aroylhydrazine can be delineated as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the aroylhydrazine on the β-carbon of the methoxymethylene group of 2,4-pentanedione, 3-(methoxymethylene)-. This step is facilitated by the electrophilic nature of this carbon.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of methanol (B129727). This results in the formation of an N-aroyl-N'-(1-acetyl-2-oxopropylidene)hydrazine intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon of the pentanedione backbone.

Dehydration and Aromatization: The resulting cyclic intermediate, a pyrazoline derivative, readily undergoes dehydration to form the stable, aromatic pyrazole ring. This final step is the driving force for the reaction, leading to the exclusive formation of the N-Aroyl-4-acetyl-1H-pyrazole.

This regioselective outcome is a key advantage of using 3-(methoxymethylene)-2,4-pentanedione as a synthon for pyrazole derivatives.

Reaction with Aroylhydrazines: Exclusive Formation of N-Aroyl-4-acetyl-1H-pyrazoles

Substitution Reactions Involving the Methoxymethylene Moiety

The methoxy group of the methoxymethylene moiety in 2,4-pentanedione, 3-(methoxymethylene)- can be displaced by a variety of nucleophiles. This substitution reaction is a key feature of its reactivity, allowing for the introduction of diverse functionalities at the 3-position. The reaction proceeds via a nucleophilic addition-elimination mechanism. The electron-withdrawing nature of the adjacent carbonyl groups makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles.

Common nucleophiles that can displace the methoxy group include amines, thiols, and carbanions. The reaction with amines to form enamines, as discussed in section 3.2.1, is a prime example of this type of substitution. The use of other nucleophiles can lead to a wide array of substituted 2,4-pentanedione derivatives, which are valuable intermediates in organic synthesis.

Exploration of Other Reaction Pathways

Beyond nucleophilic addition and substitution reactions, 2,4-pentanedione, 3-(methoxymethylene)- can participate in other transformations, notably cycloaddition reactions. The conjugated enone-like system within the molecule makes it a potential candidate for Diels-Alder reactions, where it can act as either a diene or a dienophile, depending on the reaction partner. For instance, related benzylidene-2,4-pentanediones have been shown to participate in cycloaddition reactions.

The electron-rich double bond of the enol ether can react with suitable dienes in a [4+2] cycloaddition, while the conjugated system as a whole could potentially react with dienophiles. These reactions would lead to the formation of six-membered rings and provide a pathway to complex polycyclic systems. The specific reactivity in cycloadditions is dependent on the electronic nature of the reaction partner and the reaction conditions employed. Further research in this area could uncover novel synthetic applications for this versatile compound.

Theoretical Studies on O-H Bond Cleavage Mechanisms (e.g., SPLET mechanism)

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of antioxidant action and chemical reactivity at a molecular level. nih.govscienceopen.com For compounds containing a 1,3-dicarbonyl system, like 2,4-Pentanedione, 3-(methoxymethylene)-, the key to its potential hydrogen-donating ability lies in its keto-enol tautomerism. The enol form possesses a hydroxyl group, and the cleavage of this O-H bond is central to mechanisms like SPLET.

The SPLET mechanism is a pathway describing how a compound can neutralize free radicals, and it is particularly relevant in polar solvents. nih.gov This mechanism is a two-step process:

Proton Loss: The first step involves the heterolytic cleavage of the O-H bond of the antioxidant molecule (in this case, the enol form of 2,4-Pentanedione, 3-(methoxymethylene)-), where it releases a proton (H⁺) to the solvent, forming an anion. The thermodynamic feasibility of this step is evaluated by its Proton Affinity (PA). researchgate.netfrontiersin.org A lower PA value indicates a greater ease of proton donation, favoring this initial step. frontiersin.org

Electron Transfer: In the second step, the resulting anion donates an electron to the free radical, neutralizing it and forming an antioxidant radical. This step is quantified by the Electron Transfer Enthalpy (ETE). researchgate.net

Computational studies have consistently demonstrated that the solvent environment plays a critical role in determining the dominant reaction mechanism. nih.govrsc.org In nonpolar media or the gas phase, the Hydrogen Atom Transfer (HAT) mechanism, a one-step process where a hydrogen atom is transferred, is often favored. nih.govrsc.org However, in polar solvents like water or ethanol, the SPLET mechanism typically becomes the more favorable pathway for β-dicarbonyl and phenolic compounds because polar environments can stabilize the charged intermediates (the anion and proton) formed during the process. nih.govresearchgate.netresearchgate.net

For a molecule like 2,4-Pentanedione, 3-(methoxymethylene)-, a theoretical study would calculate the key thermodynamic parameters in various solvents to predict its reactivity. The table below illustrates the type of data generated in such a computational study to compare the feasibility of the SPLET mechanism's first step (proton loss) against the HAT mechanism in different environments.

| Parameter | Gas Phase (kcal/mol) | Nonpolar Solvent (e.g., Benzene) (kcal/mol) | Polar Solvent (e.g., Water) (kcal/mol) | Interpretation |

|---|---|---|---|---|

| Bond Dissociation Enthalpy (BDE) | ~85-95 | ~84-94 | ~86-96 | Represents the energy for the HAT mechanism. Lower values are more favorable. |

| Proton Affinity (PA) | ~320-340 | ~315-335 | ~25-40 | Represents the energy for the first step of SPLET. A significantly lower value in water makes SPLET highly favorable. |

Note: The values in the table are representative for a generic β-dicarbonyl enol based on data for similar compounds in the literature and are for illustrative purposes. Specific values for 2,4-Pentanedione, 3-(methoxymethylene)- would require a dedicated computational study.

As the data illustrates, the Proton Affinity (PA) drops dramatically in a polar solvent like water. rsc.org This significant decrease makes the initial proton loss of the SPLET mechanism much more thermodynamically favorable than the homolytic bond cleavage (HAT) in aqueous environments. Therefore, theoretical models predict that for compounds possessing a β-dicarbonyl enol structure, the SPLET mechanism is the dominant pathway for reactions involving O-H bond cleavage in polar media. nih.gov

Applications of 2,4 Pentanedione, 3 Methoxymethylene As a Versatile Synthon

Heterocyclic Compound Synthesis

The trifunctional nature of 2,4-Pentanedione, 3-(methoxymethylene)- makes it an ideal precursor for building heterocyclic rings. By reacting with various binucleophilic reagents, it readily undergoes cyclocondensation reactions to form five- and six-membered heterocycles, often with a high degree of regioselectivity.

Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives is a classic application of 1,3-dicarbonyl compounds and their analogs. The reaction of 2,4-Pentanedione, 3-(methoxymethylene)- with hydrazine (B178648) hydrate (B1144303) provides a direct route to 3,5-dimethylpyrazole. The general mechanism for pyrazole formation from a 1,3-dicarbonyl precursor like 2,4-pentanedione involves the initial reaction of one of the carbonyl groups with one of the amino groups of hydrazine to form a hydrazone intermediate. ubc.caekb.eg This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. ubc.caekb.eg

In the case of 2,4-Pentanedione, 3-(methoxymethylene)-, which is a β-alkoxyvinyl ketone, the reaction with hydrazine can proceed via a carbonylative Heck coupling followed by cyclization. mdpi.com The reaction is initiated by the nucleophilic attack of hydrazine on the β-carbon of the enol ether, leading to the elimination of methanol (B129727). This is followed by intramolecular condensation with one of the ketone carbonyls and subsequent dehydration to yield the final pyrazole. This method is highly efficient for producing a variety of substituted pyrazoles. mdpi.comijcce.ac.ir

Table 1: Synthesis of Pyrazole Derivatives

| Precursor | Reagent | Product |

|---|---|---|

| 2,4-Pentanedione, 3-(methoxymethylene)- | Hydrazine | 3,5-Dimethylpyrazole |

| 1,3-Diketones | Hydrazines | 1,3,5-Substituted Pyrazoles ijcce.ac.ir |

Isoxazole (B147169) Derivatives

Similar to pyrazole synthesis, isoxazole derivatives can be readily prepared from 1,3-dicarbonyl compounds by condensation with hydroxylamine (B1172632). nih.govorientjchem.org The reaction of 2,4-pentanedione with hydroxylamine hydrochloride is a well-established method for producing 3,5-dimethylisoxazole. orientjchem.org The mechanism involves the formation of an oxime with one of the carbonyl groups, followed by cyclization and dehydration. nih.gov

For substrates like 2,4-Pentanedione, 3-(methoxymethylene)-, which can be considered an enaminone analog, the reaction with hydroxylamine offers a pathway to substituted isoxazoles. organic-chemistry.orgmdpi.comnih.gov The reaction can exhibit high regioselectivity depending on the conditions. organic-chemistry.org Typically, the nucleophilic nitrogen of hydroxylamine attacks one of the carbonyl carbons, or the β-carbon of the unsaturated system, initiating a sequence of cyclization and elimination of water and methanol to furnish the aromatic isoxazole ring. mdpi.comnih.gov This approach is valuable for creating diverse isoxazole scaffolds. nih.gov

Table 2: Synthesis of Isoxazole Derivatives

| Precursor Type | Reagent | Product Type |

|---|---|---|

| 1,3-Dicarbonyl Compound | Hydroxylamine | 3,5-Disubstituted Isoxazole nih.gov |

| β-Enamino Ketoester | Hydroxylamine Hydrochloride | 5-Cycloaminyl-1,2-oxazole mdpi.com |

Pyrimidine (B1678525) Derivatives

The construction of the pyrimidine ring can be efficiently achieved using 2,4-Pentanedione, 3-(methoxymethylene)- as the three-carbon building block. The classical Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, urea, or guanidine, is a widely used method. sciforum.netijpsonline.com

As an α,β-unsaturated ketone, 2,4-Pentanedione, 3-(methoxymethylene)- can react with amidines through a tandem [3+3] annulation and oxidation sequence to yield multi-substituted pyrimidines. sciforum.netmdma.ch The reaction mechanism typically begins with a Michael addition of the amidine to the β-carbon of the unsaturated ketone. This is followed by an intramolecular cyclization and subsequent dehydration and aromatization to form the stable pyrimidine ring. This method is advantageous due to its use of readily available starting materials and its ability to proceed under metal-free conditions. mdma.ch

Table 3: General Synthesis of Pyrimidine Derivatives

| Carbon Fragment | N-C-N Fragment | General Product |

|---|---|---|

| α,β-Unsaturated Ketone | Amidine | Substituted Pyrimidine mdma.ch |

| 1,3-Dicarbonyl Compound | Urea/Thiourea/Guanidine | Substituted Pyrimidine ijpsonline.com |

Other Novel Heterocyclic Scaffolds

The versatility of 2,4-Pentanedione, 3-(methoxymethylene)- extends to the synthesis of other heterocyclic systems, such as pyridines. Enaminones, which can be synthesized from 1,3-dicarbonyl compounds, are key intermediates in the formation of various nitrogen-containing heterocycles. nih.govsciforum.net

For instance, substituted pyridine (B92270) derivatives can be synthesized through multi-component reactions involving enaminones. The reaction of an enaminone with a compound like acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of a substituted pyridine ring. sciforum.net For example, the reaction of 3-cyanoacetamide with acetylacetone in the presence of a base yields 3-cyano-2-pyridone derivatives. These synthetic strategies highlight the utility of dicarbonyl-derived synthons in building a diverse range of heterocyclic structures beyond the more common pyrazoles and pyrimidines. ubc.ca

Ligand Design and Coordination Chemistry

The structural backbone of 2,4-Pentanedione, 3-(methoxymethylene)- is highly suitable for the design of chelating ligands for coordination chemistry. The presence of oxygen and nitrogen donor atoms in its derivatives allows for the formation of stable complexes with a variety of metal ions.

Synthesis of Schiff Base-Type Ligands utilizing 2,4-Pentanedione, 3-(methoxymethylene)-

Schiff bases are typically formed through the condensation of a primary amine with a carbonyl compound. mdpi.com While 2,4-Pentanedione, 3-(methoxymethylene)- itself is an enol ether, its reaction with primary amines is a key route to forming enaminones, which are tautomers of Schiff bases and are excellent ligands. mdma.ch The reaction involves the nucleophilic attack of the primary amine on the β-carbon of the methoxymethylene group, followed by the elimination of methanol. This produces a 3-(alkylamino)methylene-2,4-pentanedione.

These resulting enaminone ligands, which contain a β-amino-α,β-unsaturated ketone moiety, are effective chelating agents. The nitrogen of the amino group and the oxygen of the nearby carbonyl group can coordinate to a metal center, forming a stable six-membered chelate ring. The deprotonation of the N-H group in the enamine can lead to the formation of β-iminoenolate chelate ligands, which have been extensively used in the synthesis of coordination complexes, including those exhibiting interesting magnetic properties. mdma.ch The ease of synthesis and the ability to tune the electronic and steric properties of the ligand by varying the primary amine make this a powerful method in ligand design. nih.govmdma.ch

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-Pentanedione, 3-(methoxymethylene)- |

| 3,5-Dimethylpyrazole |

| 3,5-Dimethylisoxazole |

| 3-Cyano-2-pyridone |

| Acetylacetone |

| Amidine |

| Enaminone |

| Guanidine |

| Hydrazine |

| Hydrazine hydrate |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| Isoxazole |

| Pyrazole |

| Pyrimidine |

| Schiff Base |

In-Depth Analysis of Metal Complex Formation with 2,4-Pentanedione, 3-(methoxymethylene)- Remains Limited in Publicly Available Research

A comprehensive review of scientific literature reveals a notable scarcity of detailed research specifically focused on the synthesis, structural characterization, and supramolecular assembly of metal complexes involving the compound 2,4-Pentanedione, 3-(methoxymethylene)- with iron(II), nickel(II), copper(II), and zinc(II). While the coordination chemistry of the parent compound, 2,4-pentanedione (acetylacetone), is extensively documented, specific studies on its 3-(methoxymethylene)- derivative are not readily found in the public domain.

The field of coordination chemistry extensively covers the formation of metal complexes with a wide variety of ligands, leading to diverse structural and functional properties. For instance, the formation of iron(II) coordination polymers often results in extended one-, two-, or three-dimensional networks, with the final architecture being dependent on the coordination geometry of the metal ion and the nature of the bridging ligands. mdpi.compreprints.orgresearchgate.netrsc.org Similarly, the synthesis of nickel(II), copper(II), and zinc(II) complexes with various organic ligands has been a subject of intense research, leading to a vast library of compounds with different coordination environments, such as octahedral, square planar, or tetrahedral geometries. rsc.orgresearchgate.netuchile.clresearchgate.netresearchgate.netnih.govchemijournal.comrsc.orgrsc.orgnih.govresearchgate.netnih.govnih.govscirp.orgresearchgate.netnih.govrsc.orgresearchgate.netnih.govnih.govcapes.gov.brresearchgate.netdntb.gov.uamdpi.comnih.gov

Despite the broad scope of research in coordination chemistry, the specific interactions of 2,4-Pentanedione, 3-(methoxymethylene)- with the aforementioned metal ions appear to be an under-investigated area. The introduction of the methoxymethylene group at the 3-position of the 2,4-pentanedione backbone would be expected to influence its coordination behavior compared to the parent acetylacetonate (B107027) ligand, potentially leading to unique structural and electronic properties in its metal complexes. However, without dedicated research and published data, any discussion on this topic would be purely speculative.

Future research in this area would be necessary to provide the specific details requested regarding the formation, characterization, and supramolecular chemistry of iron(II), nickel(II), copper(II), and zinc(II) complexes with 2,4-Pentanedione, 3-(methoxymethylene)-. Such studies would contribute valuable knowledge to the field of coordination chemistry and potentially uncover new materials with interesting properties.

Advanced Structural Elucidation and Conformational Analysis of 2,4 Pentanedione, 3 Methoxymethylene

Spectroscopic Characterization Techniques

The elucidation of the precise chemical structure of 2,4-Pentanedione, 3-(methoxymethylene)- relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, from proton environments to vibrational modes and electronic transitions.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Proton NMR spectroscopy is a fundamental tool for confirming the molecular structure by identifying the chemical environment of hydrogen atoms. For 2,4-Pentanedione, 3-(methoxymethylene)-, the spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The extensive conjugation within the molecule significantly influences the chemical shifts.

The key proton environments are the two acetyl (CH₃) groups, the methoxy (B1213986) (OCH₃) group, and the vinylic (=CH) proton. Due to the asymmetry created by the methoxymethylene group, the two acetyl groups are chemically non-equivalent and are expected to produce separate signals. The vinylic proton is anticipated to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl groups and its position within a conjugated π-system.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,4-Pentanedione, 3-(methoxymethylene)- This interactive table provides predicted chemical shift ranges for the protons in the target molecule. These values are estimated based on standard NMR principles and data from analogous structures. organicchemistrydata.org

| Proton Group | Predicted δ (ppm) | Multiplicity | Notes |

| Acetyl Protons (CH₃CO) | 2.1 – 2.4 | Singlet (x2) | Two distinct singlets are expected due to chemical non-equivalence. |

| Methoxy Protons (CH₃O) | 3.7 – 4.0 | Singlet | Typical range for protons of a methyl ether. |

| Vinylic Proton (=CH) | 7.5 – 8.5 | Singlet | Deshielded due to conjugation with two carbonyl groups. |

Note: Actual chemical shifts can vary based on the solvent used and experimental conditions. pitt.educarlroth.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes. For 2,4-Pentanedione, 3-(methoxymethylene)-, the key functional groups include carbonyl (C=O), alkene (C=C), and ether (C-O) linkages.

The molecule's conjugated system, which encompasses the two carbonyl groups and the central carbon-carbon double bond, results in vibrational coupling and shifts in frequency compared to isolated functional groups. The two carbonyl groups are expected to exhibit strong absorption bands in the IR spectrum. The C=C double bond, being less polar, is often more prominent in the Raman spectrum.

Table 2: Predicted Vibrational Modes for 2,4-Pentanedione, 3-(methoxymethylene)- This interactive table outlines the principal vibrational modes and their expected frequency ranges in IR and Raman spectroscopy. researchgate.netscifiniti.comechemi.com

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C=O Stretch | Conjugated Ketone | 1660 – 1690 | Strong | Medium |

| C=C Stretch | Conjugated Alkene | 1600 – 1640 | Medium-Strong | Strong |

| C-H Stretch (Vinylic) | =C-H | 3010 – 3100 | Medium | Medium |

| C-H Stretch (Alkyl) | C-H (in CH₃) | 2850 – 3000 | Medium | Medium |

| C-O Stretch (Asymmetric) | =C-O-C | 1220 – 1280 | Strong | Weak |

| C-O Stretch (Symmetric) | =C-O-C | 1000 – 1070 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores in 2,4-Pentanedione, 3-(methoxymethylene)- are the carbonyl groups (C=O) and the conjugated π-system (O=C-C=C-C=O). truman.edu

Two primary types of electronic transitions are expected for this molecule:

π → π* (pi to pi-star) transitions: These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the molecule, this absorption is expected to occur at a relatively long wavelength (bathochromic shift) compared to simpler enones. youtube.comresearchgate.net

n → π* (n to pi-star) transitions: These are lower-energy, lower-intensity transitions that involve promoting an electron from a non-bonding orbital (the lone pairs on the oxygen atoms) to a π* antibonding orbital. These transitions are "forbidden" by symmetry rules, resulting in weak absorption bands. truman.edu

The most prominent feature in the UV-Vis spectrum would be the strong π → π* absorption, predicted to have a maximum wavelength (λmax) in the 250-300 nm region.

X-ray Crystallography of Derivatives and Metal Complexes for Solid-State Structures

In this derivative, the core pentanedione moiety is substituted with a benzylidene group instead of a methoxymethylene group. The study reveals that the molecule crystallizes in the monoclinic system and that the asymmetric unit contains two independent molecules. researchgate.net This structural analysis confirms the connectivity and provides precise measurements of bond lengths and angles, which are crucial for understanding the steric and electronic properties that drive conformational preferences.

Table 3: Crystallographic Data for 3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione This interactive table summarizes key crystallographic data obtained from a derivative, offering insight into the likely solid-state characteristics of the parent compound's framework. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.379(3) |

| b (Å) | 13.064(3) |

| c (Å) | 15.023(3) |

| β (°) | 107.84(3) |

| Dihedral Angle (Ring-Pentenedione) | 23.93(5)° and 13.33(5)° |

Conformational Isomerism and Energetics

The interplay between the electronic desire for planarity to maximize π-conjugation and the steric repulsion between bulky substituent groups governs the conformational landscape of 2,4-Pentanedione, 3-(methoxymethylene)- and its derivatives.

Identification of Planar and Nonplanar Conformers

Theoretically, a fully planar conformation would maximize the overlap of p-orbitals in the conjugated system, leading to maximum electronic stabilization. However, this arrangement would also introduce significant steric strain between the substituents on the C3 carbon and the two acetyl groups.

X-ray crystallographic studies of derivatives provide direct evidence for the adoption of nonplanar conformers in the solid state. For instance, in the crystal structure of 3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione, the phenyl ring is twisted out of the plane of the pentenedione core. researchgate.net The two independent molecules in the crystal structure exhibit different degrees of this twisting, with dihedral angles between the phenyl ring and the pentenedione plane of 23.93° and 13.33°. researchgate.net Similarly, the structure of (3, 4-dimethoxybenzylidene) propanedinitrile shows a dihedral angle of 13.49° between its phenyl ring and the adjacent fragment. irphouse.com

This deviation from planarity indicates that the energy cost of steric hindrance in a planar conformation is greater than the electronic stabilization lost by twisting. Therefore, the molecule adopts a compromise geometry, resulting in nonplanar conformers that balance these opposing energetic factors.

Analysis of Rotational Barriers and Energy Differences Between Conformers

The analysis of rotational barriers and the energy differences between various conformers of 2,4-Pentanedione, 3-(methoxymethylene)- would be critical to understanding its dynamic behavior. This typically involves mapping the potential energy surface by systematically rotating specific dihedral angles, such as those around the C-C and C-O single bonds of the methoxymethylene and acetyl groups. The energy of the molecule is calculated at each step of rotation to identify energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. The energy difference between a transition state and a stable conformer defines the rotational barrier. However, specific values in kcal/mol or kJ/mol for these barriers and the relative energies of the conformers for this compound are not documented in the searched literature.

Influence of Environmental Polarity on Conformational Equilibrium

The polarity of the solvent environment can significantly influence the conformational equilibrium of a molecule by preferentially stabilizing more polar conformers. For 2,4-Pentanedione, 3-(methoxymethylene)-, one would expect a shift in the populations of its conformers as the dielectric constant of the solvent changes. More polar conformers, those with a higher dipole moment, would be stabilized to a greater extent in polar solvents like water or acetonitrile (B52724) compared to nonpolar solvents like hexane. This effect is typically studied using a combination of spectroscopic methods (like IR or NMR) and computational models. nih.gov Research on analogous molecular systems demonstrates that the relative populations of conformers can be altered, with the most stable conformer in the gas phase not necessarily being the most stable in a high-permittivity solvent. nih.gov Without experimental or computational data for the target molecule, a quantitative description of this influence is not possible.

Computational Chemistry Approaches

Modern computational chemistry provides a powerful toolkit for investigating molecular properties with high accuracy.

Ab Initio Calculations (MP2, DFT) for Conformational Analysis and Geometries

To perform a reliable conformational analysis, researchers would employ methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net These methods are used to optimize the geometry of different possible conformers, confirming them as true energy minima through frequency calculations. The relative energies of these optimized structures provide insight into their thermodynamic stability. While DFT methods like B3LYP are widely used for geometry optimizations nih.gov, specific optimized coordinates and relative energy tables for the conformers of 2,4-Pentanedione, 3-(methoxymethylene)- are absent from the available literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.netnih.gov This approach predicts the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of electronic transitions, such as n→π* or π→π*. By comparing the calculated spectrum with experimental UV-Vis data, one can validate the computational model and assign specific electronic transitions. msu.edu Different functionals, such as B3LYP, PBE0, or CAM-B3LYP, can be tested to find the best agreement with experimental results. researchgate.net For 2,4-Pentanedione, 3-(methoxymethylene)-, no such published TD-DFT studies or predicted UV-Vis spectra are available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization Energy

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions. researchgate.net It provides detailed information on donor-acceptor interactions, which can be quantified by second-order perturbation theory to yield stabilization energies (E(2)). sciencepublishinggroup.com These energies are indicative of the strength of hyperconjugative and charge transfer interactions within the molecule, which play a crucial role in determining its conformational preferences and reactivity. sciencepublishinggroup.com An NBO analysis for 2,4-Pentanedione, 3-(methoxymethylene)- would reveal key stabilizing interactions, but the results of such an analysis have not been reported.

Self-Consistent Reaction Field (SCRF) Models (e.g., IEFPCM) for Solvent Effects on Molecular Properties

To computationally model the influence of a solvent, Self-Consistent Reaction Field (SCRF) methods are employed, with the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) being a popular choice. researchgate.net This method simulates the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solution environment. researchgate.net By performing geometry optimizations and energy calculations with an SCRF model, one can predict how properties like conformational stability and electronic spectra change in different solvents. A comprehensive study on 2,4-Pentanedione, 3-(methoxymethylene)- would utilize IEFPCM to understand its behavior in various media, but this specific research is currently unavailable.

Future Research Directions for 2,4 Pentanedione, 3 Methoxymethylene

Exploration of Undiscovered Reaction Pathways and Novel Synthetic Applications

The reactivity of 2,4-Pentanedione, 3-(methoxymethylene)- is ripe for further investigation, with the potential to unveil novel reaction pathways and expand its synthetic utility. A primary area of future research will be the exploration of its participation in various cycloaddition reactions. While the parent compound, 2,4-pentanedione, is a well-established precursor for heterocyclic synthesis, the influence of the methoxymethylene group on the regioselectivity and stereoselectivity of these reactions warrants detailed study. For instance, its behavior as a dienophile or a diene in Diels-Alder reactions, or as a dipolarophile in [3+2] cycloaddition reactions with nitrones or azides, could lead to the synthesis of complex heterocyclic scaffolds of potential pharmaceutical interest. nih.gov

Furthermore, the development of multicomponent reactions involving 2,4-Pentanedione, 3-(methoxymethylene)- represents a promising avenue for creating molecular diversity in a single synthetic step. Investigating its role in reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction could yield novel classes of dihydropyridines and dihydropyrimidinones with unique substitution patterns conferred by the methoxymethylene group.

Another area of focus should be the exploration of its reactivity with various nucleophiles and electrophiles beyond simple condensation reactions. For example, its reaction with organometallic reagents or its behavior under various catalytic conditions (e.g., transition-metal catalysis, organocatalysis) could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming methodologies. The potential for tandem reactions, where the methoxymethylene group and the dicarbonyl moiety react sequentially, could provide efficient routes to complex molecular architectures.

Development of Asymmetric Transformations utilizing its Unique Structural Features

The prochiral nature of 2,4-Pentanedione, 3-(methoxymethylene)- makes it an attractive substrate for the development of novel asymmetric transformations. The creation of chiral centers through enantioselective reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.

A significant future direction lies in the design of chiral catalysts that can effectively control the stereochemical outcome of reactions involving this substrate. For instance, the development of chiral Lewis acids or Brønsted acids could catalyze the enantioselective addition of nucleophiles to the carbonyl groups or the double bond of the enol ether. Similarly, chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be employed to mediate asymmetric aldol (B89426) or Michael-type reactions.

Furthermore, the synthesis of chiral ligands derived from 2,4-Pentanedione, 3-(methoxymethylene)- itself presents a compelling research avenue. By introducing a chiral auxiliary or performing an enantioselective modification, it may be possible to create novel bidentate or tridentate ligands. These ligands could then be used to form chiral metal complexes for asymmetric catalysis, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. The unique electronic and steric properties imparted by the methoxymethylene group could lead to catalysts with novel reactivity and selectivity profiles.

Advanced Materials Science Applications Derived from its Metal Complexes and Coordination Polymers

The ability of β-diketones to form stable complexes with a wide range of metal ions is well-documented. The methoxymethylene group in 2,4-Pentanedione, 3-(methoxymethylene)- introduces an additional coordination site, opening up possibilities for the creation of novel metal complexes and coordination polymers with advanced materials science applications.

A key area of future research will be the synthesis and characterization of metal complexes with this ligand, particularly with lanthanide ions. mdpi.comnih.gov Lanthanide complexes are renowned for their unique luminescent and magnetic properties. mdpi.comnih.gov The coordination environment provided by 2,4-Pentanedione, 3-(methoxymethylene)- could lead to complexes with enhanced quantum yields, longer luminescence lifetimes, and interesting magnetic behaviors, making them suitable for applications in lighting devices, sensors, and as contrast agents in magnetic resonance imaging (MRI). mdpi.comnih.govresearchgate.net

The design and synthesis of coordination polymers and metal-organic frameworks (MOFs) using 2,4-Pentanedione, 3-(methoxymethylene)- as a building block is another exciting frontier. nih.govmdpi.com The geometry and connectivity of the resulting frameworks will be dictated by the coordination preferences of the metal ion and the ligand. These materials could exhibit interesting properties such as porosity for gas storage and separation, catalytic activity, and unique magnetic or optical responses. nih.govmdpi.comitn.pt For example, the incorporation of paramagnetic metal ions could lead to the development of new magnetic materials with potential applications in data storage and spintronics. nih.govmdpi.comitn.pt

Q & A

Basic: What are the optimal synthetic routes for 3-(methoxymethylene)-2,4-pentanedione, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between 2,4-pentanedione and methoxymethylene precursors. For example, analogous derivatives (e.g., 3-[(4-methoxyphenyl)methylene]-2,4-pentanedione) are prepared by reacting 2,4-pentanedione with substituted aldehydes (e.g., 4-methoxybenzaldehyde) under acidic or basic catalysis . Optimizing stoichiometry (1:1.2 molar ratio of aldehyde to diketone) and using solvents like ethanol with catalytic HCl can achieve yields >70% . Microwave-assisted synthesis may reduce reaction time while maintaining efficiency. Researchers should validate purity via TLC or HPLC and adjust catalysts (e.g., piperidine for milder conditions) to minimize side products like unreacted diketone or over-condensation derivatives .

Basic: What spectroscopic and chromatographic methods are critical for characterizing 3-(methoxymethylene)-2,4-pentanedione?

Key techniques include:

- NMR Spectroscopy : H NMR confirms the methoxymethylene group (δ ~8.0–8.5 ppm for the α,β-unsaturated ketone protons, δ ~3.8 ppm for methoxy protons) and diketone backbone (δ ~2.2–2.6 ppm for methyl groups) .

- IR Spectroscopy : Stretching vibrations for carbonyl groups (1700–1750 cm) and C-O-C (1250–1050 cm) verify functional groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) identifies the molecular ion peak (expected m/z ~168.1 for CHO) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and resolve isomers .

Basic: How does pH and temperature affect the stability of 3-(methoxymethylene)-2,4-pentanedione in solution?

The compound is sensitive to hydrolysis under acidic or alkaline conditions due to its α,β-unsaturated diketone structure. Stability studies in ethanol/water mixtures show decomposition rates increase at pH < 4 or >10, with t < 24 hours at 25°C . Storage at –20°C in anhydrous solvents (e.g., DMSO or dry DCM) is recommended for long-term stability. Thermal gravimetric analysis (TGA) indicates decomposition onset at ~150°C, suggesting limited thermal stability .

Advanced: How can this compound serve as a ligand or intermediate in metal-catalyzed reactions?

The β-diketone moiety enables chelation with transition metals (e.g., Cu, Fe), forming complexes used in catalysis or material science. For example, analogous derivatives act as ligands in asymmetric aldol reactions . To test coordination, prepare a metal complex by refluxing the compound with metal salts (e.g., Cu(OAc)) in ethanol, then characterize via UV-Vis (d-d transitions) and cyclic voltammetry . Compare catalytic activity with/without the ligand in model reactions (e.g., Suzuki coupling) to evaluate efficacy .

Advanced: What strategies resolve contradictions in reported synthetic yields or spectral data?

Discrepancies may arise from impurities, tautomerism, or solvent effects. For example, keto-enol tautomerism in β-diketones can alter NMR shifts . Mitigation steps:

- Reproduce reactions using literature protocols (e.g., Attanasi et al. 1983 ).

- Use deuterated solvents for NMR to identify tautomeric forms.

- Cross-validate spectral data with computational predictions (e.g., DFT calculations for C NMR) .

Advanced: How to evaluate the biological activity of 3-(methoxymethylene)-2,4-pentanedione derivatives?

Screen for antimicrobial, antioxidant, or enzyme-inhibitory activity using:

- In vitro assays : DPPH radical scavenging (antioxidant potential), MIC tests against Gram+/– bacteria .

- Molecular docking : Target enzymes (e.g., COX-2, acetylcholinesterase) using AutoDock Vina to predict binding affinities .

- ADMET profiling : Use SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Advanced: What computational methods model the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- HOMO-LUMO gaps to predict reactivity (~4.5 eV for similar β-diketones) .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- IR and NMR spectra for comparison with experimental data .

Advanced: How to design experiments analyzing tautomeric equilibria in solution?

Use variable-temperature H NMR in DMSO-d or CDCl to monitor enol-keto interconversion. Integrate proton signals (e.g., enolic OH at δ ~15 ppm) across temperatures (25–60°C) to calculate equilibrium constants. Compare with UV-Vis spectroscopy (enol form absorbs at ~300 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.